Introduction: The Strategic Importance of Functionalized Arylboronic Acids
Introduction: The Strategic Importance of Functionalized Arylboronic Acids
An In-depth Technical Guide to 2-Fluoro-5-hydroxymethylphenylboronic acid
In the landscape of modern synthetic organic chemistry, arylboronic acids stand as indispensable tools, largely due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] These compounds offer a remarkable combination of stability, low toxicity, and broad functional group tolerance, making them premier building blocks for the construction of complex molecular architectures.[2]
This guide focuses on a particularly valuable, multifunctional reagent: 2-Fluoro-5-hydroxymethylphenylboronic acid (CAS No. 1072952-25-0) . The strategic placement of a fluorine atom, a hydroxymethyl group, and a boronic acid moiety on a phenyl ring creates a versatile platform for innovation in medicinal chemistry and materials science. The fluorine atom can enhance metabolic stability and modulate electronic properties, while the hydroxymethyl group provides a reactive handle for further derivatization or a key interaction point for biological targets.[3][4] This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing in-depth information on its properties, applications, and handling.
Physicochemical and Structural Characteristics
A thorough understanding of a reagent's fundamental properties is the bedrock of successful and reproducible research. The key characteristics of 2-Fluoro-5-hydroxymethylphenylboronic acid are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1072952-25-0 | [5] |
| Molecular Formula | C₇H₈BFO₃ | [6] |
| Molecular Weight | 169.95 g/mol | [6] |
| Appearance | White to off-white solid/powder | [6] |
| Purity | Typically ≥95% | [6] |
| Storage Conditions | Store at 2-8 °C under an inert atmosphere. Moisture sensitive. | [7][8] |
digraph "Chemical_Structure" { graph [layout=neato, overlap=false, splines=true, bgcolor="#F1F3F4"]; node [shape=none, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=12];// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; F [label="F", fontcolor="#34A853"]; B[label="B(OH)₂", fontcolor="#EA4335"]; CH2OH [label="H₂C-OH", fontcolor="#4285F4"];
// Position nodes C1 [pos="0,1!"]; C2 [pos="-0.87,0.5!"]; C3 [pos="-0.87,-0.5!"]; C4 [pos="0,-1!"]; C5 [pos="0.87,-0.5!"]; C6 [pos="0.87,0.5!"]; F [pos="1.74,1!"]; B[pos="-1.74,1!"]; CH2OH [pos="1.74,-1!"];
// Draw edges for the benzene ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;
// Draw edges for substituents C1 -- B; C6 -- F; C5 -- CH2OH; }
Caption: Chemical structure of 2-Fluoro-5-hydroxymethylphenylboronic acid.
Synthesis and Characterization
A Plausible Synthetic Pathway
While specific proprietary syntheses may vary, arylboronic acids are commonly prepared via the reaction of an organometallic intermediate (organolithium or Grignard reagent) with a trialkyl borate, followed by acidic hydrolysis.[9] For 2-Fluoro-5-hydroxymethylphenylboronic acid, a plausible route would involve the protection of the hydroxymethyl group, followed by halogen-metal exchange and subsequent borylation.
Caption: Generalized workflow for the synthesis of functionalized arylboronic acids.
Analytical Characterization
Confirming the identity and purity of 2-Fluoro-5-hydroxymethylphenylboronic acid is critical. The primary techniques employed are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals would include aromatic protons (typically in the 7.0-8.0 ppm range), a singlet for the benzylic protons of the CH₂OH group (~4.5 ppm), and a broad singlet for the B(OH)₂ protons.[10][11] The fluorine atom will cause characteristic splitting patterns in the signals of adjacent aromatic protons.
-
¹³C NMR: Aromatic carbons will appear in the 115-165 ppm range, with the carbon attached to fluorine showing a large one-bond coupling constant (¹JC-F).
-
¹⁹F NMR: A singlet is expected, providing direct evidence of the fluorine's presence.[12]
-
-
Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the compound, typically by identifying the molecular ion peak [M]+ or related fragments like [M-H₂O]+.
It is important to note that arylboronic acids can exist in equilibrium with their cyclic anhydride trimers (boroxines), which can complicate spectral interpretation.[9]
Core Applications in Research and Development
The unique trifunctional nature of this molecule makes it a highly sought-after intermediate.
1. The Suzuki-Miyaura Cross-Coupling Reaction
This is the cornerstone application. 2-Fluoro-5-hydroxymethylphenylboronic acid serves as the organoboron partner, coupling with various aryl or vinyl halides (or pseudohalides) to form new carbon-carbon bonds.[1]
-
Influence of Substituents:
-
Fluoro Group: As an electron-withdrawing group, the fluorine atom can influence the electronic properties of the resulting biaryl system and may affect the kinetics of the transmetalation step in the catalytic cycle.[13][14]
-
Hydroxymethyl Group: This group provides a site for post-coupling modifications, such as oxidation to an aldehyde or carboxylic acid, or etherification, allowing for the rapid generation of molecular diversity.
-
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
2. Medicinal Chemistry & Drug Discovery
The incorporation of fluorine is a well-established strategy in drug design to improve pharmacokinetic and pharmacodynamic properties.[3][4] Approximately 20% of all pharmaceuticals on the market are fluorinated.[4]
-
Metabolic Stability: The C-F bond is exceptionally strong, and its introduction can block sites of metabolic oxidation, thereby increasing the drug's half-life.
-
Binding Affinity: Fluorine's high electronegativity can alter the pKa of nearby functional groups or lead to favorable interactions with protein targets.[3]
-
Bioavailability: Increased lipophilicity from fluorine substitution can enhance membrane permeability.[4]
This specific building block allows for the direct incorporation of a fluorinated phenyl ring with an additional point for modification (-CH₂OH), making it highly valuable for constructing novel drug candidates.
Safety, Handling, and Storage
Proper handling and storage are paramount to ensure user safety and maintain the integrity of the reagent. Arylboronic acids, in general, are considered potentially genotoxic impurities and should be handled with care.[15]
Hazard Profile
| Hazard Statement | Description | GHS Pictogram |
| H315 | Causes skin irritation | GHS07 (Exclamation Mark) |
| H319 | Causes serious eye irritation | GHS07 (Exclamation Mark) |
| H335 | May cause respiratory irritation | GHS07 (Exclamation Mark) |
Data sourced from representative safety data sheets.[5][7]
Recommended Handling and Storage Protocols
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[5][16]
-
Ventilation: Handle the solid material in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[7][17]
-
Storage: Store the compound in a tightly sealed container in a cool, dry place (2-8 °C is recommended).[7][8] It should be stored under an inert atmosphere (e.g., argon or nitrogen) as boronic acids are often hygroscopic and can be sensitive to air.[9][18]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[18]
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
This section provides a generalized, self-validating protocol for the use of 2-Fluoro-5-hydroxymethylphenylboronic acid in a typical cross-coupling reaction.
Objective: To couple 2-Fluoro-5-hydroxymethylphenylboronic acid with a generic aryl bromide.
Materials and Reagents:
-
2-Fluoro-5-hydroxymethylphenylboronic acid (1.2 equiv.)
-
Aryl Bromide (1.0 equiv.)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv.)
-
Degassed Solvent (e.g., 1,4-Dioxane/Water mixture, Toluene, or DMF)
Experimental Workflow:
-
Vessel Preparation: To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), 2-Fluoro-5-hydroxymethylphenylboronic acid (1.2 equiv.), the chosen base (2.0 equiv.), and the palladium catalyst (0.03 equiv.).
-
Causality: Using a slight excess of the boronic acid ensures complete consumption of the potentially more valuable aryl halide. The base is essential for activating the boronic acid to form a boronate species, which facilitates the transmetalation step.[19]
-
-
Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 5-10 minutes. This is critical as the Pd(0) catalyst is oxygen-sensitive.
-
Solvent Addition: Add the degassed solvent via syringe. The solvent choice is crucial; aqueous mixtures often accelerate the reaction.
-
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. The aqueous washes remove the inorganic base and boron-containing byproducts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield the desired biaryl product.
Conclusion
2-Fluoro-5-hydroxymethylphenylboronic acid is more than just a chemical reagent; it is a strategic building block that empowers chemists to construct complex molecules with precision and purpose. Its unique combination of a reactive boronic acid, a modulating fluorine atom, and a versatile hydroxymethyl handle makes it an invaluable asset in the fields of drug discovery, agrochemicals, and materials science. By understanding its properties, applications, and handling requirements as detailed in this guide, researchers can effectively harness its potential to drive innovation and accelerate scientific progress.
References
-
MSDS of (2-Fluoro-6-(hydroxymethyl)phenyl)boronic acid. (2025, December 5). Capot Chemical. [Link]
-
Butters, M., et al. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Organic Process Research & Development. [Link]
-
Fernandes, C., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. [Link]
-
Appelt, C., et al. (2017). Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. Chemistry – A European Journal. [Link]
-
Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]
-
Suzuki-Miyaura Coupling: The Power of Boronic Acids and the Utility of 5-Chloro-2-hydroxyphenylboronic Acid. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
-
Suzuki reaction. Wikipedia. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A ONE-POT SYNTHESIS OF ARYLBORONIC ESTERS FROM ARYL HALIDES. Organic Syntheses. [Link]
-
Buy (2-Fluoro-3-(hydroxymethyl)phenyl)boronic acid. Boron Molecular. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
How to Store Boric Acid. Lab Alley. [Link]
-
Trouble synthesising an aryl boronic acid/ester with an ortho-OH group. (2023, December 21). Reddit. [Link]
-
Al-Zoubi, W., et al. (2022). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Medicinal Chemistry. [Link]
-
Dziadek, M., et al. (2018). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. Molecules. [Link]
-
Wu, Y., et al. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Frontiers in Bioengineering and Biotechnology. [Link]
-
Spectrum LU107305 for Tamoxifen. MassBank of North America (MoNA). [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fishersci.be [fishersci.be]
- 6. 3-Fluoro-5-(hydroxymethyl)benzeneboronic acid | CymitQuimica [cymitquimica.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. 3-Fluoro-5-(hydroxymethyl)phenylboronic acid | 1146614-40-5 [sigmaaldrich.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Phenylboronic acid(98-80-6) 1H NMR [m.chemicalbook.com]
- 11. 4-(Hydroxymethyl)phenylboronic acid(59016-93-2) 1H NMR spectrum [chemicalbook.com]
- 12. Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 16. capotchem.com [capotchem.com]
- 17. synquestlabs.com [synquestlabs.com]
- 18. fishersci.com [fishersci.com]
- 19. Suzuki Coupling [organic-chemistry.org]
